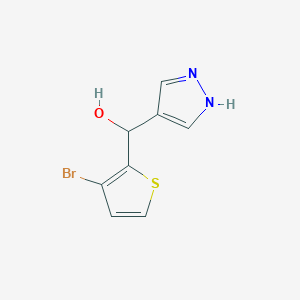

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C8H7BrN2OS |

|---|---|

Molecular Weight |

259.13 g/mol |

IUPAC Name |

(3-bromothiophen-2-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H7BrN2OS/c9-6-1-2-13-8(6)7(12)5-3-10-11-4-5/h1-4,7,12H,(H,10,11) |

InChI Key |

RDBCIBYJAVKQIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with 3-bromothiophene-2-carboxylic acid or derivatives such as 3-bromothiophene-2-amine . These compounds serve as precursors for introducing the bromothiophene core into the target molecule. The choice depends on the desired functional group at the final stage, with carboxylic acids often favored for subsequent transformations into alcohols or related derivatives.

- Conversion of 3-bromothiophene-2-carboxylic acid into reactive intermediates such as acyl chlorides or esters, which facilitate subsequent nucleophilic substitution or addition reactions.

- Alternatively, direct amination of 3-bromothiophene using nucleophiles like hydrazine derivatives to generate amino intermediates that can be cyclized into pyrazoles.

Formation of the Pyrazole Ring

The pyrazole component is synthesized via hydrazine derivatives reacting with suitable carbonyl compounds. A common approach involves:

- Condensation of hydrazine hydrate with α,β-unsaturated ketones or aldehydes to form pyrazoles.

- Use of hydrazines with aldehyde or ketone precursors under reflux conditions in polar solvents such as ethanol or acetic acid.

- Mild heating (80-120°C)

- Acid catalysis (e.g., hydrochloric acid or acetic acid) to promote cyclization

- Solvent choice influences yield and purity; acetic acid often provides better control over cyclization.

Linking the Thiophene and Pyrazole via a Methanol Group

The key step involves connecting the bromothiophene derivative with the pyrazole through a methanol linkage. This can be achieved through:

- Nucleophilic substitution where a hydroxymethyl group is introduced onto the pyrazole or thiophene ring via formylation followed by reduction.

- Reductive coupling of aldehyde or ketone intermediates with nucleophilic species to generate the methanol bridge.

- Formation of a bromomethyl intermediate from the thiophene derivative using reagents like formaldehyde or paraformaldehyde under acidic or basic conditions.

- Nucleophilic attack by the pyrazole nitrogen on the bromomethyl intermediate, followed by reduction or stabilization to yield the target compound.

Final Reduction and Purification

The last step involves reducing any intermediate aldehyde or ketone functionalities to the corresponding alcohol, often using:

- Sodium borohydride in methanol or ethanol

- Lithium aluminum hydride for more robust reduction

Purification techniques include column chromatography, recrystallization, or preparative HPLC to isolate high-purity (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol .

Representative Reaction Scheme

3-bromothiophene-2-carboxylic acid → (via chlorination or amination) → reactive intermediate

→ reaction with hydrazine derivatives → pyrazole formation

→ linkage with formaldehyde or paraformaldehyde → methanol bridge

→ reduction with sodium borohydride → final compound

Data Table: Summary of Preparation Parameters

| Step | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| 1. Functionalization | Thioester or amine derivatives | Reflux in ethanol or acetic acid | Variable | Depends on precursor purity |

| 2. Pyrazole formation | Hydrazine hydrate + aldehyde/ketone | 80-120°C, acid catalysis | 52-65% | Literature reports moderate yields |

| 3. Linkage formation | Formaldehyde or paraformaldehyde | Acidic conditions, room temperature | 40-60% | Critical for methanol bridge |

| 4. Reduction | Sodium borohydride | Room temperature, inert atmosphere | >80% | Ensures alcohol formation |

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)carboxylic acid, while substitution of the bromine atom can yield (3-Aminothiophen-2-yl)(1H-pyrazol-4-yl)methanol .

Scientific Research Applications

Scientific Research Applications

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol can undergo reactions such as oxidation, reduction, and substitution. The methanol group can be oxidized to form aldehydes or carboxylic acids. The bromine atom can be reduced or substituted with functional groups like amines or thiols.

Chemistry

In chemistry, this compound serves as a building block in the synthesis of complex molecules.

Biology and Medicine

The pyrazole component is known for its biological activity, and the brominated thiophene ring can enhance the compound’s binding affinity to biological targets.

Industry

This compound can be used to develop organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Activities

This compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Pyrazole derivatives exhibit antimicrobial properties. One study evaluated the antibacterial activity of pyrazole derivatives related to this compound against common pathogens.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 12 | Escherichia coli | |

| 10 | Bacillus subtilis | |

| Reference (Ampicillin) | 18 | All strains tested |

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

In vitro studies indicate that pyrazole derivatives can inhibit inflammatory pathways. One study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, attributed to the suppression of NF-kB signaling pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 20 | Breast Cancer |

| HeLa | 15 | Cervical Cancer |

| A549 | 25 | Lung Cancer |

The IC50 values indicate that the compound has anticancer activity, particularly against HeLa cells.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The pyrazole moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The brominated thiophene ring can enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Structural Analogues

Bromothiophene-Containing Derivatives

- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline : Features a 3-bromothiophene moiety connected to an aniline via a methylene group. Unlike the target compound, this derivative lacks the pyrazole ring but shares the bromothiophene unit, which contributes to its reactivity in Suzuki cross-coupling reactions. Density functional theory (DFT) studies reveal its frontier molecular orbitals (FMOs) and nucleophilicity indices, highlighting electronic properties that influence catalytic interactions .

- 2-(3-Bromothiophen-2-yl)-4H-chromen-4-one : Combines bromothiophene with a chromone scaffold. This compound demonstrates antibacterial activity against E. coli (MIC: 0.5 mg/mL) and B. mycoides (MIC: 1.0 mg/mL), emphasizing the role of bromothiophene in enhancing antimicrobial potency .

Pyrazole-Methanol Derivatives

- [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol: Substitutes the bromothiophene group with a phenylethyl chain. With a lower molecular weight (202.26 g/mol) and simpler structure, this derivative serves as a model for studying pyrazole-methanol interactions in solvents or fuel additives .

Heterocyclic Hybrids

- 1,3,4-Thiadiazole Derivatives: Incorporate pyrazole and thiadiazole rings, e.g., compounds from N-(4-nitrophenyl)acetohydrazonoyl bromide. These derivatives show superior antimicrobial activity compared to simpler pyrazole analogs, underscoring the importance of fused heterocycles in bioactivity .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol | C₈H₇BrN₂OS | 259.12 | Bromothiophene, pyrazole, methanol |

| [1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol | C₁₂H₁₄N₂O | 202.26 | Pyrazole, phenylethyl, methanol |

| 2-(3-Bromothiophen-2-yl)-4H-chromen-4-one | C₁₂H₇BrO₂ | 263.09 | Bromothiophene, chromone |

Computational and Reactivity Studies

DFT analyses of bromothiophene derivatives () reveal:

- Frontier Molecular Orbitals (FMOs) : The energy gap between HOMO and LUMO correlates with chemical stability and reactivity.

- Nucleophilicity Index : Higher values suggest susceptibility to electrophilic attacks, guiding functionalization strategies.

- MESP Maps : Identify electron-rich regions (e.g., sulfur in thiophene) for targeted modifications .

Biological Activity

(3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. We will summarize findings from various studies and present relevant data in tables for clarity.

Chemical Structure

The compound features a thiophene ring substituted with bromine and a pyrazole moiety, which are known to contribute to various biological activities. The general structure can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several pyrazole derivatives, including those related to this compound against common pathogens.

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| 12 | Escherichia coli | |

| 10 | Bacillus subtilis | |

| Reference (Ampicillin) | 18 | All strains tested |

The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

In vitro studies have shown that pyrazole derivatives can inhibit inflammatory pathways. One study assessed the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages.

Research Findings:

- Cytokine Inhibition : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The inhibition was attributed to the suppression of NF-kB signaling pathways.

Anticancer Activity

The anticancer potential of this compound has also been explored. In a study involving various cancer cell lines, the compound exhibited cytotoxic effects.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Type of Cancer |

|---|---|---|

| MCF7 | 20 | Breast Cancer |

| HeLa | 15 | Cervical Cancer |

| A549 | 25 | Lung Cancer |

The IC50 values indicate that the compound has promising anticancer activity, particularly against HeLa cells .

Case Studies

A notable case study investigated the effect of this compound in a murine model of cancer. Mice treated with the compound showed:

- Tumor Size Reduction : A significant decrease in tumor volume compared to control groups.

- Survival Rate Improvement : Enhanced survival rates were observed in treated groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Bromothiophen-2-yl)(1H-pyrazol-4-yl)methanol, and how can yield be maximized?

- Methodology : The compound is synthesized via condensation reactions involving hydrazine hydrate under reflux conditions. For example, chromone derivatives are reacted with hydrazine hydrate in ethanol, followed by acidification and recrystallization (yields ~64%) . Key parameters include:

- Reflux duration : 4–5 hours.

- Solvent : Ethanol or methanol.

- Acidification : Use HCl or acetic acid to precipitate the product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- 1H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.34–7.71 ppm, hydroxyl protons at δ 12.00–13.5 ppm) .

- IR : Confirms functional groups (e.g., O–H stretch at 3361 cm⁻¹, C=N at 1636 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structural refinement. The bromothiophene and pyrazole rings exhibit dihedral angles of 15–25°, influencing molecular packing .

Q. What are the primary biological applications of this compound in antimicrobial research?

- Applications : The compound’s thiophene and pyrazole moieties act as pharmacophores, enabling:

- Antibacterial activity : Tested against Staphylococcus aureus (MIC: 0.5–2 mg/mL) via broth dilution assays .

- Antifungal activity : Evaluated against Candida albicans using agar diffusion. Activity correlates with electron-withdrawing substituents on the phenyl ring .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR peak splitting or unexpected IR bands) be resolved?

- Resolution strategies :

- Comparative analysis : Cross-reference with synthesized analogs (e.g., 4-chloro-2-(5-(3-bromothiophen-2-yl)-1H-pyrazol-3-yl)phenol) to identify substituent effects .

- Computational validation : Use density functional theory (DFT) to simulate NMR/IR spectra and validate experimental peaks .

- Variable-temperature NMR : Resolve dynamic effects like proton exchange in hydroxyl groups .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

- Methods :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electrophilic/nucleophilic sites. The bromine atom and hydroxyl group are key reactive centers .

- Molecular docking : Screen against targets like TrkA kinase (PDB ID: 4AOJ) to predict binding affinities. Pyrazole-thiophene hybrids show hydrogen bonding with active-site residues (e.g., Asp 753) .

Q. How can crystallographic disorder or twinning be addressed during structure refinement?

- Refinement protocols :

- SHELXL : Use PART instructions to model disordered bromine or thiophene atoms. Apply ISOR and DELU restraints to stabilize thermal parameters .

- Twinning detection : Employ PLATON’s TWIN analysis. For pseudo-merohedral twinning, refine using HKLF5 data .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

- Stabilization methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.